molecular formula C7H13NO3S B556431 N-Acetyl-D-methionine CAS No. 1509-92-8

N-Acetyl-D-methionine

Cat. No.: B556431
CAS No.: 1509-92-8
M. Wt: 191,24 g/mole
InChI Key: XUYPXLNMDZIRQH-ZCFIWIBFSA-N
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Description

N-Acetyl-D-methionine is a derivative of the amino acid D-methionine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the amino acid. This compound is known for its role in various biological processes and its applications in medical and industrial fields. It appears as a white crystalline powder and has a molecular formula of C7H13NO3S .

Mechanism of Action

Target of Action

N-Acetyl-D-Methionine (NADM) is an amino acid derivative that primarily targets two proteins: Rhodopsin, a light-sensitive receptor protein involved in visual phototransduction , and N-acylamino acid racemase, an enzyme found in Amycolatopsis sp . .

Mode of Action

It is known that nadm can modulate neuronal activity through gabaergic inhibition . This suggests that NADM may interact with its targets to influence neurotransmission, potentially altering cellular signaling and function.

Biochemical Pathways

NADM is involved in the methionine metabolism pathway . Methionine is an essential amino acid that can be metabolized through two major pathways: remethylation cycle and transsulfuration pathway . NADM, being a derivative of methionine, likely participates in these pathways, influencing the synthesis and degradation of methionine and other related compounds.

Pharmacokinetics

It is known that nadm is used as a peritoneal dialysis treatment in patients with renal failure and nutritional therapy in patients with nutritional deficiency or post-infection weakness .

Result of Action

Studies suggest that nadm may have neuroprotective properties , and its supplementation can increase the activity of antioxidative enzymes and prevent intensive histological changes in liver in conditions of subchronic methionine exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of NADM. For instance, in dairy diets, supplementation with NADM has been shown to increase milk fat concentration, resulting in increases in milk fat yield and feed efficiency . .

Biochemical Analysis

Biochemical Properties

N-Acetyl-D-methionine plays a significant role in biochemical reactions, particularly in the context of protein synthesis and metabolism. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound is known to interact with methionine adenosyltransferase, an enzyme that catalyzes the formation of S-adenosylmethionine, a critical methyl donor in numerous methylation reactions . This interaction is essential for maintaining the methylation balance within cells, impacting gene expression and protein function.

Additionally, this compound can interact with cystathionine β-synthase and cystathionine γ-lyase, enzymes involved in the transsulfuration pathway . These interactions facilitate the conversion of homocysteine to cysteine, which is vital for maintaining cellular redox balance and synthesizing glutathione, a major antioxidant.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes, this compound has been shown to enhance the synthesis of glutathione, thereby protecting cells from oxidative stress . This effect is particularly important in conditions where oxidative damage is prevalent, such as in liver diseases.

Moreover, this compound can impact cell signaling pathways by acting as a precursor for S-adenosylmethionine, which is involved in methylation reactions that regulate gene expression . This regulation can affect various cellular processes, including cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. One of the primary mechanisms is its role as a precursor for S-adenosylmethionine synthesis. Methionine adenosyltransferase catalyzes the conversion of this compound to S-adenosylmethionine, which then participates in methylation reactions . These reactions are crucial for regulating gene expression, protein function, and cellular signaling.

This compound also influences enzyme activity through direct binding interactions. For instance, it can bind to cystathionine β-synthase and cystathionine γ-lyase, modulating their activity and facilitating the transsulfuration pathway . This pathway is essential for maintaining cellular redox balance and synthesizing cysteine and glutathione.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods . This degradation can impact its long-term effects on cellular function, particularly in in vitro and in vivo studies.

For example, in cell culture experiments, the protective effects of this compound against oxidative stress may diminish over time as the compound degrades . Similarly, in animal studies, the long-term administration of this compound may require adjustments in dosage to maintain its efficacy.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can enhance antioxidant defenses and improve cellular function . At high doses, this compound may exhibit toxic or adverse effects, such as liver damage or disruptions in metabolic processes .

For instance, in rodent models, low doses of this compound have been shown to improve liver function and reduce oxidative stress . High doses can lead to hepatotoxicity and impair liver function, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the methionine cycle and the transsulfuration pathway. In the methionine cycle, this compound is converted to S-adenosylmethionine by methionine adenosyltransferase . S-adenosylmethionine then serves as a methyl donor in various methylation reactions, impacting gene expression and protein function.

In the transsulfuration pathway, this compound interacts with cystathionine β-synthase and cystathionine γ-lyase to facilitate the conversion of homocysteine to cysteine . This pathway is crucial for maintaining cellular redox balance and synthesizing glutathione, a major antioxidant.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via amino acid transporters and distributed to different cellular compartments . Once inside the cell, this compound can interact with binding proteins and enzymes, influencing its localization and accumulation.

For example, in hepatocytes, this compound is transported to the mitochondria, where it participates in the synthesis of S-adenosylmethionine and glutathione . This localization is essential for its role in maintaining cellular redox balance and protecting cells from oxidative stress.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. Studies have shown that this compound is primarily localized in the cytosol and mitochondria . In the cytosol, it participates in the synthesis of S-adenosylmethionine and other metabolic processes. In the mitochondria, it contributes to the synthesis of glutathione and the maintenance of cellular redox balance.

Additionally, this compound can undergo post-translational modifications, such as acetylation, which can influence its targeting to specific cellular compartments . These modifications can impact its activity and interactions with other biomolecules, further influencing its cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-D-methionine can be synthesized through the acetylation of D-methionine. The process involves the reaction of D-methionine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves the enzymatic conversion of DL-methionine. The DL-methionine is first acetylated to form N-acetyl DL-methionine. Subsequently, the L-isomer is enzymatically converted to L-methionine, which is then separated and purified .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-D-methionine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Acetyl-D-methionine has a wide range of applications in scientific research:

Properties

IUPAC Name

(2R)-2-acetamido-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYPXLNMDZIRQH-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501030786
Record name N-Acetyl-D-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1509-92-8
Record name N-Acetyl-D-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1509-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylmethionine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001509928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-D-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501030786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-D-methionine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-ACETYLMETHIONINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14D624N0TA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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